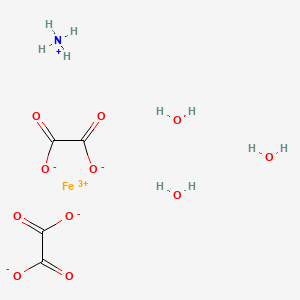

Ferric ammonium oxalate trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ferric ammonium oxalate trihydrate, also known as ammonium ferrioxalate or ammonium tris(oxalato)ferrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . It is used in the preparation of Langmuir-Blodgett magnetic thin films and is also involved in the production of blueprint paper .

Synthesis Analysis

The synthesis of a ferric oxalate salt involves learning about coordination compounds and determining the empirical formula of the ferrioxalate salt . The balanced chemical reaction equation for the formation of the potassium ferrioxalate salt is: FeCl3•6H2O (aq) + 3K2C2O4•H2O (aq) → K3Fe (C2O4)3•3H2O (s) + 3KCl (aq) + 6H2O (l) .Molecular Structure Analysis

The complex is held together by dative covalent bonds, due to the oxygen atoms in the oxalate anions (the “ligands”) donating a lone pair to the p and d orbitals of the iron atom (the “center” of the complex) .Chemical Reactions Analysis

Ferric ammonium oxalate is a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It decomposes completely at 275°C giving Fe2O3 .Physical And Chemical Properties Analysis

Ferric ammonium oxalate trihydrate is a green solid that is soluble in water but insoluble in ethanol . It decomposes completely at 275°C giving Fe2O3 .Aplicaciones Científicas De Investigación

Precursor to Iron Oxides

Ferric ammonium oxalate trihydrate is used as a precursor to iron oxides . Iron oxides are widely used in various fields such as pigments, catalysts, and magnetic materials.

Coordination Polymers

This compound is used in the synthesis of diverse coordination polymers . Coordination polymers have potential applications in gas storage, separation, and catalysis due to their unique structures and properties.

Prussian Blue Synthesis

Ferric ammonium oxalate trihydrate is relevant to the manufacture of Prussian Blue . Prussian Blue is a dark blue pigment that is used in paints, inks, and dyes.

Blueprint Paper Production

This compound is involved in the production of blueprint paper . Blueprint paper is used in various industries for reproducing architectural designs, technical drawings, and engineering designs.

Langmuir-Blodgett Magnetic Thin Films

Ferric ammonium oxalate trihydrate is used in the preparation of Langmuir-Blodgett magnetic thin films . These thin films have applications in data storage, sensors, and other electronic devices.

Organic Superconductor Synthesis

Ferric ammonium oxalate has been used in the synthesis of superconducting salts with bis(ethylene)dithiotetrathiafulvalene (BEDT-TTF) . Organic superconductors have potential applications in high-speed computing, energy storage, and magnetic resonance imaging (MRI).

Mecanismo De Acción

Target of Action

Ferric ammonium oxalate trihydrate, also known as azanium;iron(3+);oxalate;trihydrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . The primary targets of this compound are iron-dependent biochemical processes and pathways.

Mode of Action

The compound acts as a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It interacts with its targets by providing a source of iron (III), which can be incorporated into various biochemical processes.

Biochemical Pathways

Given its role as a precursor to iron oxides and prussian blue, it’s likely that it influences pathways related to iron metabolism and the formation of coordination polymers .

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its metabolism likely involves the release of iron (III) and oxalate ions .

Result of Action

The molecular and cellular effects of ferric ammonium oxalate trihydrate’s action largely depend on the specific biochemical processes it influences. As a source of iron (III), it could potentially contribute to processes such as oxygen transport and DNA synthesis, which rely on iron. As a precursor to Prussian Blue, it may also play a role in the formation of this pigment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferric ammonium oxalate trihydrate. For instance, the compound is sensitive to pH changes and reacts as an acid to neutralize bases . Additionally, it’s recommended to handle the compound in a well-ventilated place and avoid dust formation, indicating that air quality and dust levels could impact its stability and efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

azanium;iron(3+);oxalate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDIYKFIHRHVDX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric ammonium oxalate trihydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)